

Spectroscopic Profile of N-(4-Fluorophenyl)anthranilic Acid: A Technical Overview

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Compound of Interest

Compound Name: *N*-(4-Fluorophenyl)anthranilic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-(4-Fluorophenyl)anthranilic acid**, a key intermediate in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for the analytical characterization of this compound. While specific experimental data is not readily available in public literature, this guide presents predicted and typical data based on the analysis of structurally similar compounds and fundamental spectroscopic principles.

Chemical Structure

N-(4-Fluorophenyl)anthranilic acid

- IUPAC Name: 2-((4-fluorophenyl)amino)benzoic acid
- CAS Number: 54380-60-4
- Molecular Formula: $C_{13}H_{10}FNO_2$
- Molecular Weight: 231.22 g/mol

Spectroscopic Data Summary

The following tables summarize the predicted and typical spectroscopic data for **N-(4-Fluorophenyl)anthranilic acid**. This data is derived from the analysis of analogous compounds, including N-phenylanthranilic acid and various fluoroaromatic compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.0 - 11.0	br s	1H	COOH
~9.5	s	1H	NH
~7.9 - 8.1	d	1H	Ar-H
~7.1 - 7.4	m	4H	Ar-H
~6.9 - 7.1	t	1H	Ar-H
~6.7 - 6.9	d	2H	Ar-H

Solvent: DMSO- d_6

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~170	C=O (Carboxylic Acid)
~155 - 160 (d)	C-F
~145	Quaternary Ar-C
~138	Quaternary Ar-C
~134	Ar-CH
~125 (d)	Ar-CH
~122	Ar-CH
~118	Quaternary Ar-C
~116 (d)	Ar-CH
~115	Ar-CH

Solvent: DMSO- d_6 . 'd' denotes a doublet due to C-F coupling.

Table 3: Typical IR Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Assignment
~3300	Medium, Sharp	N-H Stretch
~2500-3300	Broad	O-H Stretch (Carboxylic Acid)
~1680	Strong	C=O Stretch (Carboxylic Acid)
~1600, ~1580, ~1500	Medium-Strong	C=C Stretch (Aromatic)
~1250	Strong	C-N Stretch
~1220	Strong	C-F Stretch
~750	Strong	C-H Bend (ortho-disubstituted ring)

Sample Preparation: KBr pellet

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
231	High	[M] ⁺ (Molecular Ion)
214	Moderate	[M - OH] ⁺
186	Moderate	[M - COOH] ⁺
136	Moderate	[C ₇ H ₄ NO ₂] ⁺
95	High	[C ₆ H ₄ F] ⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard protocols for the analysis of aromatic carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of **N-(4-Fluorophenyl)anthranilic acid** in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a spectral width of 0-12 ppm.
 - Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

- Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Use a spectral width of 0-200 ppm.
 - A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
 - Reference the chemical shifts to the solvent peak of DMSO-d₆ at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **N-(4-Fluorophenyl)anthranilic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
 - Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

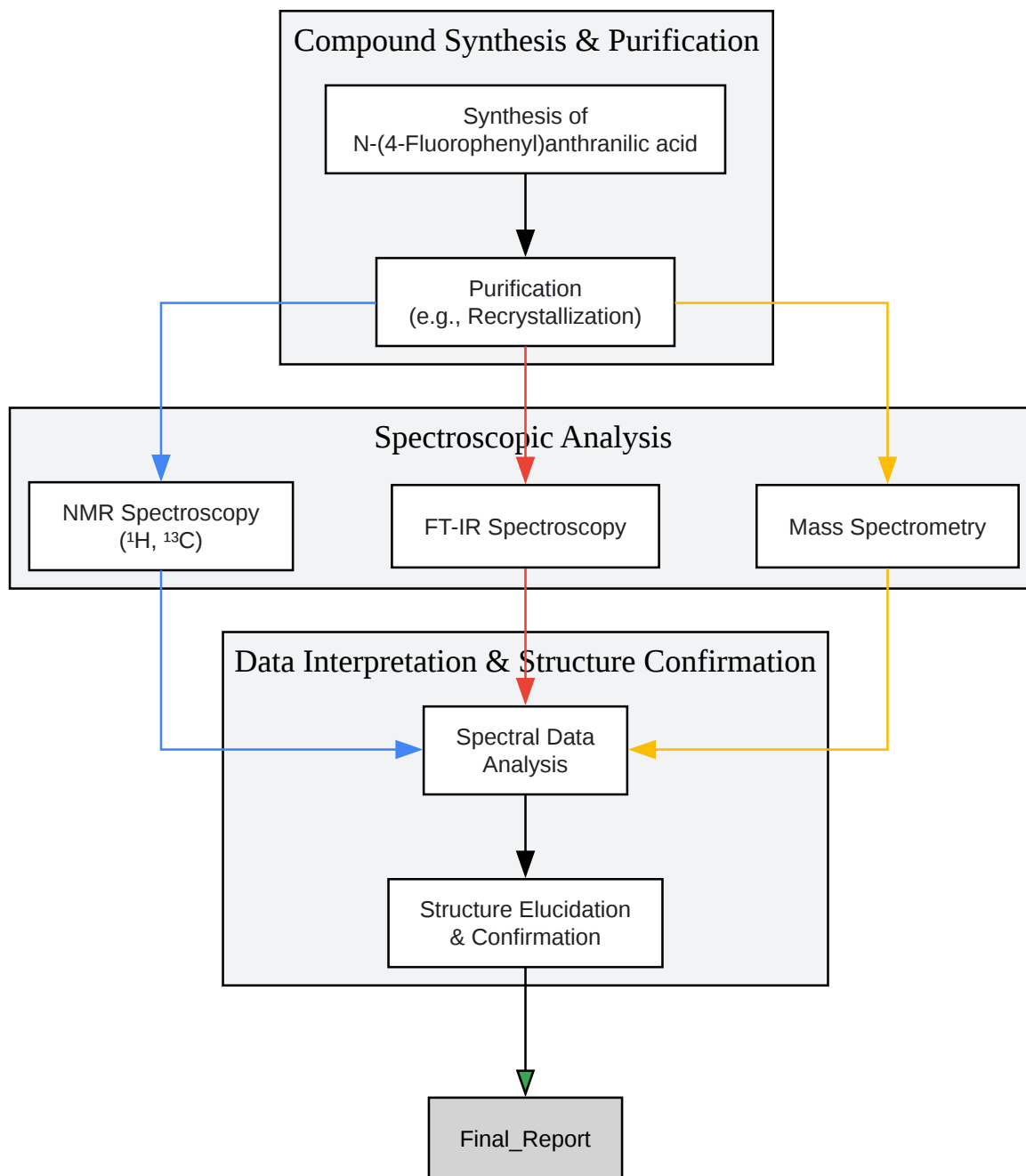
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography.
- **Ionization:** Utilize Electron Ionization (EI) at 70 eV.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
- **Detection:** Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **N-(4-Fluorophenyl)anthranilic acid**.



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